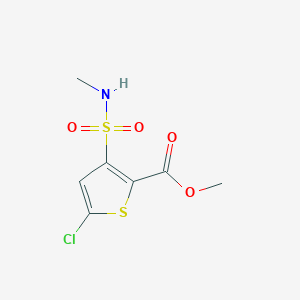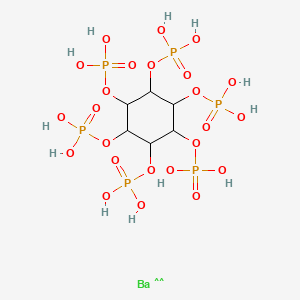
Tributylstannyl 2,2,2-trifluoroacetate
Overview
Description
Tributylstannyl 2,2,2-trifluoroacetate is an organotin compound with the molecular formula C14H27F3O2Sn. It is characterized by the presence of a trifluoroacetate group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylstannyl 2,2,2-trifluoroacetate can be synthesized through the reaction of tributyltin hydride with 2,2,2-trifluoroacetic acid. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Bu3SnH+CF3COOH→Bu3SnOCOCF3+H2
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions is essential to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tributylstannyl 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other organotin compounds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoroacetamides, while oxidation reactions can produce organotin oxides.
Scientific Research Applications
Tributylstannyl 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tributylstannyl 2,2,2-trifluoroacetate exerts its effects involves the interaction of the stannyl group with various molecular targets. The trifluoroacetate group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the unique electronic properties of the trifluoroacetate group.
Comparison with Similar Compounds
Tributyltin Chloride: Similar in structure but contains a chloride group instead of a trifluoroacetate group.
Tributyltin Hydride: Contains a hydride group and is used as a reducing agent in organic synthesis.
Tributyltin Oxide: An oxidized form of tributyltin used in various industrial applications.
Uniqueness: Tributylstannyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in the synthesis of fluorinated organic compounds.
Properties
IUPAC Name |
tributylstannyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2HF3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOFJZLJGLEGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F3O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587057 | |
| Record name | Tributyl[(trifluoroacetyl)oxy]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-28-7 | |
| Record name | Tributyl[(trifluoroacetyl)oxy]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)



![4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1591657.png)




